1-Cyclopropylcyclopropane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

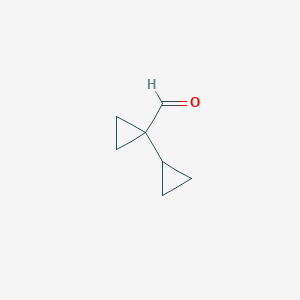

1-Cyclopropylcyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₇H₁₀O. It is characterized by the presence of two cyclopropane rings and an aldehyde functional group.

Méthodes De Préparation

Analyse Des Réactions Chimiques

1-Cyclopropylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Key Synthetic Pathways

- Bromination and Lithium Exchange : The compound can undergo bromination followed by lithium exchange reactions, yielding derivatives that can be further functionalized to produce a variety of bicyclopropyl compounds .

- Suzuki Coupling Reactions : The synthesized boronate derivatives of 1-cyclopropylcyclopropane can participate in Suzuki cross-coupling reactions with aryl halides, leading to the formation of 1-aryl-1,1′-bicyclopropyl compounds .

Synthetic Intermediates

1-Cyclopropylcyclopropane-1-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple transformations allows chemists to create complex molecular architectures.

Recent studies have highlighted the biological activities associated with derivatives of this compound. Some derivatives have shown potential as inhibitors for specific biological pathways, suggesting their use in pharmaceutical applications. For instance:

- LFA-1 Antagonists : Certain compounds derived from this structure are being explored for their role as leukocyte function-associated antigen-1 antagonists, which could be relevant in treating autoimmune diseases .

Research published in organic chemistry journals has documented the synthesis of various derivatives of this compound, focusing on their biological activities. For instance, specific derivatives were tested for their efficacy against proliferative diseases and inflammatory conditions, showcasing their therapeutic potential .

Case Study 2: Synthetic Methodologies

A detailed analysis of synthetic methodologies involving this compound has been conducted, emphasizing its versatility in producing complex organic molecules. This includes its role in developing new materials with unique properties for applications in drug delivery systems and catalysis .

Data Table: Summary of Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Key Products |

|---|---|---|

| Bromination followed by lithium exchange | 38 - 90 | Various bicyclopropyl derivatives |

| Suzuki coupling with aryl halides | 14 - 50 | 1-Aryl-1,1′-bicyclopropyl compounds |

| Transformation into glycine derivatives | Not specified | 2-(1-Cyclopropylcyclopropyl)glycine |

Mécanisme D'action

The mechanism by which 1-Cyclopropylcyclopropane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane rings impose conformational rigidity on the molecule, which can influence its binding affinity and specificity to target proteins. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparaison Avec Des Composés Similaires

1-Cyclopropylcyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds such as:

Cyclopropylcarbinol: Similar in structure but with a hydroxyl group instead of an aldehyde.

Cyclopropylmethylamine: Contains an amine group instead of an aldehyde.

Cyclopropylacetic acid: Features a carboxylic acid group instead of an aldehyde.

Activité Biologique

1-Cyclopropylcyclopropane-1-carbaldehyde (CPC) is an organic compound characterized by its unique bicyclic structure, which consists of two cyclopropane rings connected to a carbonyl group. Its molecular formula is C7H10O, with a molecular weight of 110.16 g/mol. This compound has garnered attention in organic synthesis, particularly in pharmaceutical and agrochemical development, due to its distinctive chemical properties and potential biological activities.

The synthesis of this compound can be achieved through various methods, including the use of 1-Bromo-1-cyclopropylcyclopropane as a precursor. Key synthetic routes involve the transformation of readily available starting materials through regioselective reactions, allowing for the introduction of diverse functional groups that enhance its biological potential.

Biological Activity Overview

Research indicates that compounds with similar structures to CPC exhibit various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The unique bicyclic structure of CPC may impart distinct pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H10O | Potential anti-cancer activity; further studies needed |

| 2-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | Used in enzyme studies; anti-inflammatory properties |

| 1-Methylcyclopropane-1-carbaldehyde | C6H10O | Altered reactivity; potential for diverse applications |

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of cyclopropane derivatives, including CPC. For instance, a study on phenylcyclopropane carboxamide derivatives demonstrated effective inhibition on the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxicity . This suggests that structurally related compounds may share similar therapeutic profiles.

Key Research Insights:

- Antiproliferative Activity : Compounds derived from cyclopropanes have shown promising antiproliferative effects against various cancer cell lines, indicating potential as therapeutic agents .

- Mechanism of Action : The unique electronic properties and steric configurations of cyclopropane-containing compounds may enhance binding affinity to biological targets, leading to increased potency and selectivity .

- Synthetic Versatility : The ability to modify the CPC structure through synthetic chemistry allows for the exploration of structure-activity relationships that could optimize its biological activity.

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by CPC and its derivatives.

- Development of Derivatives : Synthesizing and testing derivatives to enhance biological activity and reduce potential side effects.

Propriétés

IUPAC Name |

1-cyclopropylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIBEEUNIVYPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.